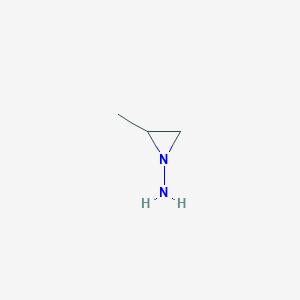
2-Methylaziridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylaziridin-1-amine, also known as 2-methylaziridine, is a three-membered nitrogen-containing heterocycle. This compound is part of the aziridine family, which is known for its high ring strain and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylaziridin-1-amine can be synthesized through several methods. One common approach involves the reaction of isopropanolamine with sulfuric acid, followed by esterification and hydrolysis . The reaction conditions are typically mild, making it suitable for large-scale industrial production. The process involves the following steps:
- Esterification of isopropanolamine with sulfuric acid.
- Hydrolysis of the ester with a liquid alkaline solution.
- Purification through distillation under normal and low pressure .
Industrial Production Methods
The industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of sulfuric acid and liquid alkaline solutions ensures high purity and yield, with the final product reaching a purity of 99% or more .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylaziridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methylaziridin-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methylaziridin-1-amine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved in its action include nucleophilic attack at the aziridine carbon atoms, resulting in the formation of substituted amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and ring strain.
Vinylaziridine: Features an unsaturated C–C bond attached to the aziridine ring, making it highly reactive.
Uniqueness
2-Methylaziridin-1-amine is unique due to the presence of the methyl group at the 2-position, which significantly influences its chemical properties and reactivity. This modification makes it more suitable for specific applications, particularly in the synthesis of polyamines and other nitrogen-containing compounds .
Propriétés
Numéro CAS |
32348-22-4 |
|---|---|
Formule moléculaire |
C3H8N2 |
Poids moléculaire |
72.11 g/mol |
Nom IUPAC |
2-methylaziridin-1-amine |
InChI |
InChI=1S/C3H8N2/c1-3-2-5(3)4/h3H,2,4H2,1H3 |
Clé InChI |
JLLBNBCZQAIKNL-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


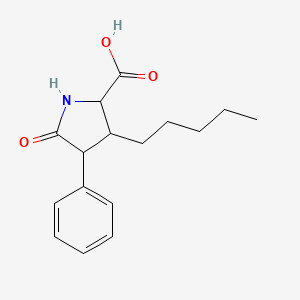
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
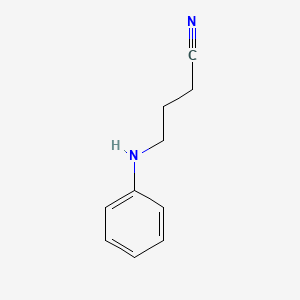
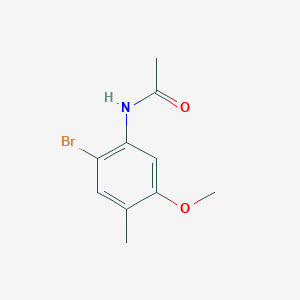
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
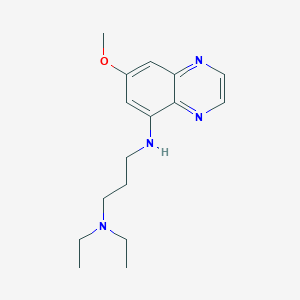
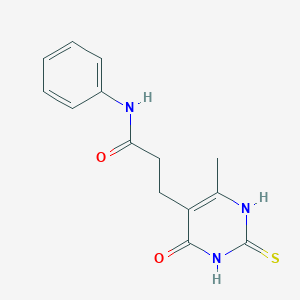

![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
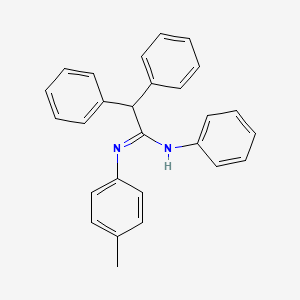
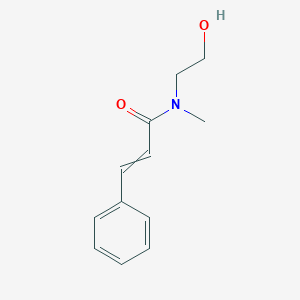
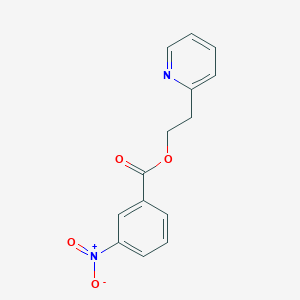
![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)
